molecular formula C15H11NO3S B8644775 2-((2-Oxoindolin-6-yl)thio)benzoic acid CAS No. 919103-46-1

2-((2-Oxoindolin-6-yl)thio)benzoic acid

Cat. No.: B8644775
CAS No.: 919103-46-1
M. Wt: 285.3 g/mol
InChI Key: GULBNTULPDAXMQ-UHFFFAOYSA-N
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Description

2-((2-Oxoindolin-6-yl)thio)benzoic acid is a complex organic compound that features both an indole and a benzoic acid moiety The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxoindolin-6-yl)thio)benzoic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.

    Attachment of the Benzoic Acid Moiety: The benzoic acid group can be attached through a coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid with a halogenated benzoic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxoindolin-6-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the indole moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyindole derivatives

    Substitution: Nitrobenzoic acids, halobenzoic acids

Scientific Research Applications

2-((2-Oxoindolin-6-yl)thio)benzoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives, including their effects on cell signaling and metabolism.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2-Oxoindolin-6-yl)thio)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in tryptophan metabolism. The sulfanyl group may also contribute to the compound’s activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: This compound features a similar indole structure but with an acetic acid moiety instead of a benzoic acid moiety.

    2-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid: Similar to the above compound but with a propanoic acid moiety.

    2-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid: Features a butanoic acid moiety.

Uniqueness

2-((2-Oxoindolin-6-yl)thio)benzoic acid is unique due to the presence of both a sulfanyl group and a benzoic acid moiety, which can impart distinct chemical and biological properties. The combination of these functional groups may enhance the compound’s ability to interact with biological targets and undergo specific chemical reactions.

Properties

CAS No.

919103-46-1

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

2-[(2-oxo-1,3-dihydroindol-6-yl)sulfanyl]benzoic acid

InChI

InChI=1S/C15H11NO3S/c17-14-7-9-5-6-10(8-12(9)16-14)20-13-4-2-1-3-11(13)15(18)19/h1-6,8H,7H2,(H,16,17)(H,18,19)

InChI Key

GULBNTULPDAXMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)SC3=CC=CC=C3C(=O)O)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

CuI (40 mg, 0.05 mmol), potassium carbonate (1.66 g, 12 mmol), 6-iodooxindole (as prepared in Preparation 1; 1.0 g, 4.0 mmol) and 2-mercapto-benzoic acid (0.62 g, 4.0 mmol) were added to a dry schlenk tube. The tube was evacuated and refilled with Ar(g) (3 times). 2-Propanol (5.0 mL) and ethylene glycol (0.5 mL, 8.0 mmol) were injected into the schlenk tube. The schlenk tube was sealed with a teflon valve and was heated to 80° C. and stirred for over 24 hours. Subsequently the reaction mixture was allowed to reach room temperature then diluted with EtOAc (10 mL) and water (10 mL). The mixture was acidified of to a pH=3-4 with the addition of 1 M HCl(aq) and the organics were separated and set aside. The aqueous phase was washed with additional EtOAc (10 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo affording a yellow solid. The solid was then purified via flash silica gel chromatography (gradient eluant starting with 5% MeOH in CHCl3 increasing to 10% MeOH in CHCl3) affording the title compound as a pale yellow solid (0.228 g, 0.77 mmol, 20% yield).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.66 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0.62 g
Type
reactant
Reaction Step Four
Name
CuI
Quantity
40 mg
Type
catalyst
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
20%

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